

JNJ-17203212: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: JNJ-17203212

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A Potent and Selective TRPV1 Antagonist for Pain and Hypersensitivity Research

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **JNJ-17203212**, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.

Chemical Structure and Properties

JNJ-17203212, with the IUPAC name 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide, is a synthetic, small-molecule antagonist of the TRPV1 receptor.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Reference	
IUPAC Name	4-[3-(Trifluoromethyl)-2- pyridinyl]-N-[5- (trifluoromethyl)-2-pyridinyl]-1- piperazinecarboxamide	[1][2][3]	
CAS Number	821768-06-3	[1]	
Chemical Formula	C17H15F6N5O	[1][4]	
Molecular Weight	419.32 g/mol	[4]	
SMILES	FC(F) (F)c1ccc(NC(=O)N2CCN(CC2) c2ncccc2C(F)(F)F)nc1	[4]	
Appearance	Crystalline solid		
Purity	≥98%	[2][5]	

Table 2: Physicochemical Properties



Property	Value	Notes
Predicted logP	3.5 - 4.5	The octanol-water partition coefficient (logP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. This value is predicted as experimental data is not readily available.
Predicted pKa	Basic pKa ~6.5-7.5 (piperazine nitrogen); Acidic pKa >10 (amide proton)	The pKa is the negative log of the acid dissociation constant. It indicates the strength of an acid. These values are predicted and can influence the compound's charge and solubility at different physiological pHs.
Solubility	Soluble in DMSO and ethanol.	[5]

Mechanism of Action and Biological Activity

JNJ-17203212 is a reversible and competitive antagonist of the TRPV1 receptor.[2][5] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation on sensory neurons leads to the sensation of pain.

By competitively binding to the TRPV1 receptor, **JNJ-17203212** prevents its activation by endogenous and exogenous agonists. This blockade of TRPV1 signaling has been shown to produce analgesic and antitussive effects in preclinical models.

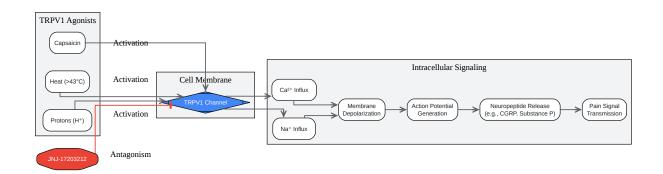
Table 3: In Vitro Biological Activity



Parameter	Species	Value	Reference
pKi	Human	7.3	[5]
Guinea Pig	7.1	[5]	
Rat	6.5	[5]	_
pIC ₅₀ (Capsaicin- induced activation)	Guinea Pig	6.32	[5]
pIC₅₀ (H+-induced activation)	Guinea Pig	7.23	[5]

Signaling Pathways

The antagonism of TRPV1 by **JNJ-17203212** interrupts the canonical downstream signaling cascade initiated by receptor activation. The following diagram illustrates the TRPV1 signaling pathway and the point of intervention by **JNJ-17203212**.



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Caption: TRPV1 signaling pathway and antagonism by JNJ-17203212.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of **JNJ-17203212**.

In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonism

This assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 channel.

Materials:

- HEK293 or CHO cells stably expressing human TRPV1.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Fluo-4 AM calcium indicator dye.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Capsaicin stock solution.
- JNJ-17203212 stock solution.
- 384-well black-walled, clear-bottom microplates.
- FLIPR instrument.

Methodology:

- Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at an appropriate density and incubate overnight.
- Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well.
 Incubate for 1 hour at 37°C.



- Compound Addition: Wash the cells with assay buffer. Add varying concentrations of JNJ-17203212 or vehicle control to the wells and incubate for 15-30 minutes.
- Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence. Add a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells and continue recording fluorescence to measure the calcium influx.
- Data Analysis: The inhibition of the capsaicin-induced calcium signal by JNJ-17203212 is used to calculate the IC₅₀ value.

In Vivo: Acetic Acid-Induced Writhing Test for Analgesia

This model assesses the analgesic efficacy of a compound against visceral pain.

Materials:

- Male Swiss Webster mice.
- 0.6% acetic acid solution.
- JNJ-17203212 formulation (e.g., in 0.5% methylcellulose).
- · Vehicle control.

Methodology:

- Acclimation: Acclimate mice to the testing environment.
- Compound Administration: Administer JNJ-17203212 or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.
- Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic
 acid i.p. to each mouse.
- Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

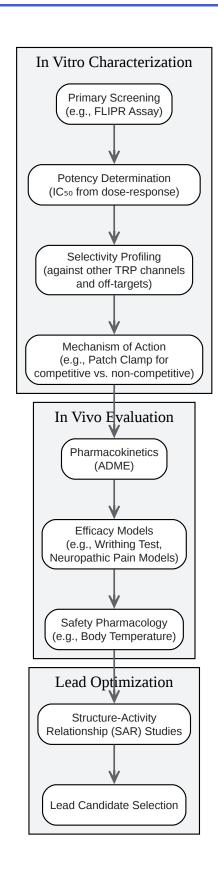


• Data Analysis: Compare the number of writhes in the **JNJ-17203212**-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Experimental and Characterization Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a novel TRPV1 antagonist like **JNJ-17203212**.





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Caption: Workflow for the pharmacological characterization of a TRPV1 antagonist.



Conclusion

JNJ-17203212 is a valuable research tool for investigating the role of TRPV1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding pain, inflammation, and other conditions where TRPV1 is implicated. This guide provides a foundational understanding of its properties and applications to aid researchers in their experimental design and interpretation.

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